An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Heterobifunctional Fluorescent Probe for Bioconjugation
An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG3)-Cy5: A Heterobifunctional Fluorescent Probe for Bioconjugation
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the use of N-(m-PEG4)-N'-(azide-PEG3)-Cy5, a versatile fluorescent probe for researchers, scientists, and drug development professionals.
Core Concepts and Chemical Properties
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a heterobifunctional molecule that integrates a cyanine dye (Cy5) with two distinct polyethylene glycol (PEG) linkers. One linker is terminated with a methoxy group (m-PEG4), while the other possesses a reactive azide group (azide-PEG3). This unique structure imparts several advantageous properties, making it a valuable tool in bioconjugation and related fields.
The Cy5 core provides a strong fluorescent signal in the far-red region of the spectrum, which is beneficial for biological imaging due to reduced autofluorescence from cells and tissues. The PEG linkers enhance the molecule's hydrophilicity, improving its solubility in aqueous buffers and reducing non-specific binding to biomolecules. The terminal azide group is a key functional moiety that enables the covalent attachment of the dye to other molecules via "click chemistry".
Chemical Structure:
Caption: Chemical structure of N-(m-PEG4)-N'-(azide-PEG3)-Cy5.
Quantitative Data Summary:
The following table summarizes the key quantitative properties of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 and compares it with other relevant fluorescent azide probes.
| Property | N-(m-PEG4)-N'-(azide-PEG3)-Cy5 | Cy5-PEG5-azide | Sulfo-Cy5 Azide | AZDye 546 Azide |
| Molecular Formula | C42H60ClN5O7[1] | C44H63ClN6O6[2] | C33H41N6NaO7S2 | C35H39N5O9S2 |
| Molecular Weight ( g/mol ) | 782.4[1] | 807.5[2] | 716.83 | 741.83 |
| Excitation Maximum (nm) | 649[1] | 646[2] | 646 | 554[3] |
| Emission Maximum (nm) | 667[1] | 662[2] | 662 | 570[3] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 232,000[1] | 232,000[2] | 250,000 | 110,000 |
| Solubility | Water, DMSO, DMF, DCM[1] | DMSO, DMF, DCM[2] | Water, DMSO, DMF | Water, DMSO, DMF |
| Purity | >97%[1] | >95%[2] | >95% | >95% |
Principle Applications: Click Chemistry
The primary application of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is in bioconjugation via click chemistry. This term describes a class of reactions that are rapid, specific, and high-yielding, making them ideal for modifying complex biological molecules. The azide group on the PEG linker is the reactive handle for these reactions.
There are two main types of click chemistry reactions in which this molecule can participate:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) salt. It is widely used for in vitro labeling of proteins, nucleic acids, and other biomolecules.[4][5]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO). The absence of a cytotoxic copper catalyst makes SPAAC suitable for labeling molecules on the surface of living cells and for in vivo applications.[6]
Experimental Protocols
The following are detailed, representative protocols for the use of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in both CuAAC and SPAAC reactions. Note: These are generalized protocols and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of a protein containing a terminal alkyne group with N-(m-PEG4)-N'-(azide-PEG3)-Cy5.
Materials:
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Alkyne-modified protein in a copper-free buffer (e.g., phosphate or HEPES buffer, pH 7.4)
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N-(m-PEG4)-N'-(azide-PEG3)-Cy5
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Dimethyl sulfoxide (DMSO)
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Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
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Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
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Aminoguanidine hydrochloride solution (e.g., 100 mM in water)
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2 mL microcentrifuge tubes
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End-over-end rotator
Protocol:
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Prepare the Reagents:
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Dissolve N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in DMSO to a stock concentration of 10 mM.
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Prepare fresh sodium ascorbate solution.
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-
Set up the Reaction:
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In a 2 mL microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer. The final reaction volume will be 500 µL.
-
Add the N-(m-PEG4)-N'-(azide-PEG3)-Cy5 stock solution to achieve a 2- to 10-fold molar excess over the protein.
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Add aminoguanidine hydrochloride solution to a final concentration of 5 mM.
-
Prepare a premixed solution of CuSO4 and THPTA ligand in a 1:5 molar ratio. Add this to the reaction mixture to a final copper concentration of 0.1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction by inverting the tube several times.
-
Incubate the reaction for 1-4 hours at room temperature on an end-over-end rotator, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to express a strained alkyne (e.g., DBCO).
Materials:
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Cells with DBCO-functionalized surface proteins, cultured in appropriate media
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N-(m-PEG4)-N'-(azide-PEG3)-Cy5
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Phosphate-buffered saline (PBS), pH 7.4
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Cell culture plates or chambered cover slips
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Fluorescence microscope
Protocol:
-
Prepare the Labeling Solution:
-
Dissolve N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in PBS to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
-
Cell Labeling:
-
Wash the cells twice with warm PBS to remove any residual media.
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Add the N-(m-PEG4)-N'-(azide-PEG3)-Cy5 labeling solution to the cells.
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Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
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-
Washing:
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Gently wash the cells three times with PBS to remove any unbound dye.
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-
Imaging:
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Image the cells immediately using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).
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Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate typical experimental workflows for bioconjugation using N-(m-PEG4)-N'-(azide-PEG3)-Cy5.
CuAAC Protein Labeling Workflow
Caption: Workflow for CuAAC-mediated protein labeling.
SPAAC Live Cell Imaging Workflow
Caption: Workflow for SPAAC-based live cell imaging.
Application in Targeted Drug Delivery
Heterobifunctional PEG linkers, such as the one in N-(m-PEG4)-N'-(azide-PEG3)-Cy5, are increasingly important in the development of targeted drug delivery systems.[7] The azide functionality allows for the conjugation of the fluorescent dye to a drug delivery vehicle (e.g., a nanoparticle, liposome, or antibody-drug conjugate) that has been functionalized with an alkyne or a strained alkyne.
The Cy5 dye then serves as a fluorescent reporter to track the biodistribution, cellular uptake, and intracellular trafficking of the drug delivery system. This is crucial for optimizing the design of targeted therapies to ensure they reach their intended site of action and to study their mechanism of delivery.
Conceptual Workflow for Tracking Drug Delivery Systems
Caption: Conceptual workflow for tracking drug delivery systems.
Conclusion
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright, far-red fluorophore with a hydrophilic, azide-functionalized PEG linker makes it well-suited for a wide range of bioconjugation applications. By leveraging the efficiency and specificity of click chemistry, this probe enables the precise labeling and tracking of biomolecules and drug delivery systems, facilitating a deeper understanding of complex biological processes and advancing the development of novel therapeutics.
References
- 1. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. Cy5-PEG5-azide | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
